Methyl 2-isothiocyanatoacetate

Description

Overview of Isothiocyanates in Organic Synthesis and Medicinal Chemistry

Isothiocyanates (ITCs) are a significant class of organic compounds distinguished by the R-N=C=S functional group. sioc-journal.cn This functional group is prevalent in numerous natural products and pharmaceutically important drugs. sioc-journal.cn Due to their high and versatile reactivity, they are extensively utilized as intermediates in organic synthesis. sioc-journal.cnencyclopedia.pub The isothiocyanate group can act as both an electrophile and a nucleophile, making ITCs highly valuable reagents. rsc.org Compared to their oxygen counterparts, isocyanates, ITCs are generally more accessible, less hazardous to handle, and can be used under milder conditions. rsc.org

In medicinal chemistry, isothiocyanates have garnered considerable attention for their diverse biological activities. chemrxiv.orgresearchgate.net These compounds are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. chemrxiv.orgresearchgate.net Their ability to serve as versatile platforms for chemical transformations has made them attractive to both biologists and chemists. researchgate.net Furthermore, they have been employed as covalent warheads for labeling specific amino acid residues like cysteine and lysine (B10760008) in chemical biology and medicinal chemistry applications. encyclopedia.pub

The reactivity of ITCs allows them to readily react with nucleophiles and participate in cycloaddition reactions, leading to the formation of a wide array of heterocyclic compounds. encyclopedia.pub Their utility also extends to polymer chemistry. encyclopedia.pub The synthesis of isothiocyanates can be achieved through various methods, with common approaches involving the use of primary amines, isocyanides, and azides as nitrogen-rich starting materials. sioc-journal.cnchemrxiv.org

Historical Context and Early Research on Methyl 2-Isothiocyanatoacetate

While detailed historical accounts of the very first synthesis of this compound are not extensively documented in readily available literature, its study is embedded within the broader exploration of isothiocyanate chemistry. The development of synthetic methods for isothiocyanates, such as the reaction of primary amines with carbon disulfide or thiophosgene (B130339), laid the groundwork for the preparation of a wide variety of these compounds, including those with ester functionalities like this compound. encyclopedia.pubmdpi.com

Early research on related compounds, such as Ethyl 2-isothiocyanatoacetate, provides context for the types of reactions and applications investigated for this class of molecules. For instance, reactions of Ethyl 2-isothiocyanatoacetate with various amines to form substituted thioureas have been explored. bakhtiniada.ru These studies highlight the general reactivity pattern of α-isothiocyanato esters, which is largely dictated by the electrophilic nature of the isothiocyanate carbon atom.

The synthesis of isothiocyanate derivatives of amino acid esters has been a subject of interest, particularly in the context of peptide chemistry and the development of new bioactive molecules. mdpi.comresearchgate.net Methods have been developed to produce these compounds with high enantiomeric purity, which is crucial for their application in biological systems. mdpi.comresearchgate.net

Significance of this compound as a Chemical Building Block

This compound is a valuable chemical building block in organic synthesis, primarily due to the presence of two reactive functional groups: the isothiocyanate and the methyl ester. biosolveit.de This dual functionality allows for a wide range of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, particularly various heterocyclic compounds. rsc.org

The isothiocyanate group is highly electrophilic and readily undergoes addition reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. These reactions are fundamental to the construction of thioureas, thiocarbamates, and dithiocarbamates, respectively. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or can participate in other ester-based transformations.

Recent research has demonstrated the utility of this compound in multicomponent reactions. For example, it has been used in the copper-catalyzed one-pot synthesis of thiazolidin-2-imines. acs.org In these reactions, the isothiocyanate serves as a key component that reacts with in situ-generated propargylamines to form the desired heterocyclic products. acs.org This ability to participate in the construction of complex molecular scaffolds from simpler starting materials underscores its importance as a building block. biosolveit.de Furthermore, its use in the synthesis of 4-oxo-2-thioxoimidazolidine derivatives has also been noted. google.com

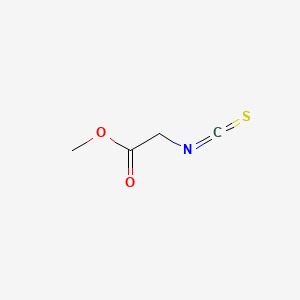

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-isothiocyanatoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c1-7-4(6)2-5-3-8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWGDPFDGIPFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175275 | |

| Record name | Methyl 2-isothiocyanatoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21055-37-8 | |

| Record name | Methyl 2-isothiocyanatoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021055378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21055-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-isothiocyanatoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21055-37-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Isothiocyanatoacetate

Established Synthetic Pathways

Established methods for the synthesis of isothiocyanates often involve the use of primary amines as starting materials. For methyl 2-isothiocyanatoacetate, the most direct precursor is methyl glycinate (B8599266).

The thermal rearrangement of thiocyanates to isothiocyanates is a known reaction for simple alkyl thiocyanates. For instance, methyl thiocyanate (B1210189) rearranges to methyl isothiocyanate at elevated temperatures. However, this methodology is not a reported synthetic route for this compound. The starting material for such a rearrangement would be methyl 2-thiocyanatoacetate, and the literature does not indicate this as a common pathway for the synthesis of the target compound.

The reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, followed by decomposition or oxidation to yield an isothiocyanate, is a widely used industrial method for producing simple isothiocyanates like methyl isothiocyanate. In this process, methylamine (B109427) reacts with carbon disulfide in the presence of a base to form a methyldithiocarbamate salt. Subsequent treatment with an oxidizing agent, such as hydrogen peroxide, leads to the formation of methyl isothiocyanate. This pathway is not applicable to the synthesis of this compound as it does not incorporate the required acetate (B1210297) functional group.

General laboratory-scale syntheses of isothiocyanates from primary amines often utilize thiocarbonyl transfer reagents like thiophosgene (B130339) or involve the decomposition of in situ generated dithiocarbamate salts. A common approach is the reaction of the corresponding primary amine with carbon disulfide in the presence of a base, followed by the addition of a desulfurizing agent. For this compound, the primary amine precursor is methyl glycinate.

A direct and established laboratory method for the preparation of this compound involves the reaction of methyl glycinate hydrochloride with a thiocarbonyl transfer reagent, most commonly thiophosgene (CSCl₂). The reaction is typically carried out in a biphasic system, such as chloroform (B151607) and water, in the presence of a base like calcium carbonate or sodium bicarbonate to neutralize the hydrogen chloride evolved during the reaction. The amino group of methyl glycinate acts as a nucleophile, attacking the electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of HCl to yield the target isothiocyanate.

This method, while effective, necessitates the use of the highly toxic and corrosive reagent thiophosgene, requiring careful handling and specialized equipment.

| Starting Material | Reagent | Base | Solvent System | Yield |

| Methyl Glycinate Hydrochloride | Thiophosgene | Calcium Carbonate | Chloroform/Water | Not specified |

This table is based on the general procedure described in the literature for the synthesis of isothiocyanates from amines using thiophosgene.

Advanced and Novel Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing milder, more efficient, and less hazardous methods for the synthesis of isothiocyanates, avoiding toxic reagents like thiophosgene. These often involve one-pot procedures utilizing various desulfurization reagents.

Modern approaches to isothiocyanate synthesis, including that of this compound and other amino acid ester derivatives, often employ a one-pot, two-step process. This strategy involves the initial reaction of the primary amine (in this case, methyl glycinate, typically from its hydrochloride salt) with carbon disulfide in the presence of an organic base to form an intermediate dithiocarbamate salt. This intermediate is then treated in the same reaction vessel with a desulfurizing agent to yield the final isothiocyanate.

A variety of desulfurization reagents have been developed for this purpose. One such advanced reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). The synthesis of isothiocyanate derivatives of amino acid methyl esters, such as (S)-methyl 2-isothiocyanatopropanoate, has been successfully achieved using this method with low racemization when conducted under non-microwave conditions. This suggests the applicability of this method for the synthesis of this compound from methyl glycinate hydrochloride.

The reaction is performed in the presence of an organic base like triethylamine (B128534) (Et₃N) or N-methylmorpholine (NMM). The choice of base can be crucial, as some bases like triethylamine may cause partial racemization in chiral compounds.

| Starting Material | Reagents | Base | Desulfurization Agent | Key Features |

| Amino Acid Methyl Ester Hydrochloride | Carbon Disulfide (CS₂) | Et₃N, DBU, or NMM | DMT/NMM/TsO⁻ | One-pot, two-step procedure; low racemization with NMM. |

This table summarizes a modern one-pot, two-step synthesis applicable to amino acid methyl esters.

This approach offers a significant advantage over the use of thiophosgene, as it employs less toxic and more manageable reagents, making it a more environmentally benign and safer alternative for the synthesis of this compound and related compounds.

Oxidation of Carbamodithioic Acid Intermediates

The synthesis of isothiocyanates from primary amines and carbon disulfide fundamentally proceeds through a carbamodithioic acid intermediate (or its corresponding dithiocarbamate salt). nih.govchemrxiv.org The conversion of this intermediate to the final isothiocyanate product is an oxidative or desulfurization process. chemrxiv.orgrsc.org While DMT/NMM/TsO⁻ acts as a desulfurization agent, other methods employ direct oxidation. mdpi.com

For instance, a common and environmentally benign oxidant used for this purpose is hydrogen peroxide. google.com In this method, the N-methylamino dithioformate aqueous solution is heated and treated with hydrogen peroxide, which oxidizes the intermediate to yield methyl isothiocyanate. google.com Another efficient procedure utilizes sodium persulfate (Na₂S₂O₈) in water to mediate the desulfurization of the dithiocarbamate intermediate, yielding isothiocyanates in satisfactory amounts. rsc.org

Stereoselective Synthesis of Isothiocyanate Derivatives

Preserving stereochemistry is critical when synthesizing isothiocyanates from chiral precursors, such as the methyl esters of L- and D-amino acids. nih.gov It has been demonstrated that the choice of reaction conditions, particularly the use of microwave irradiation and the type of base, has a significant impact on the stereochemical outcome. nih.gov

To achieve a stereoselective synthesis with low racemization, reactions for amino acid derivatives are carried out without microwave assistance. nih.govmdpi.comnih.gov Using N-methylmorpholine (NMM) as the base instead of triethylamine (Et₃N) has also been shown to reduce the extent of racemization. nih.gov Under these optimized, non-microwave conditions, isothiocyanate derivatives of L- and D-amino acid methyl esters were synthesized with a high degree of stereochemical purity (enantiomeric ratio > 99:1). nih.govmdpi.com The absolute configuration of these chiral products was subsequently confirmed by circular dichroism. nih.gov

Reactivity and Reaction Mechanisms of Methyl 2 Isothiocyanatoacetate

Nucleophilic Addition Reactions

The core reactivity of methyl 2-isothiocyanatoacetate is defined by the susceptibility of its isothiocyanate carbon to nucleophilic attack. This reaction forms the basis for the synthesis of numerous sulfur and nitrogen-containing compounds.

This compound reacts with primary and secondary amines, as well as hydrazine (B178648), in nucleophilic addition reactions. The nitrogen atom of the amine or hydrazine attacks the central carbon atom of the isothiocyanate group. This addition leads to the formation of substituted thiourea (B124793) or thiosemicarbazide (B42300) derivatives, respectively. For instance, the reaction with an amine yields an N,N'-substituted thiourea, where one nitrogen is part of the original isothiocyanate and the other is from the attacking amine.

Similarly, reaction with hydrazine hydrate can yield the corresponding thiosemicarbazide. These reactions are fundamental in building more complex molecules, often serving as the initial step in the synthesis of various heterocyclic systems. The reaction conditions can influence the outcome; for example, thermally induced cyclization can occur following the initial addition, leading to heterocyclic products. nih.gov

The derivatives formed from the initial nucleophilic addition to this compound are often intermediates that can undergo subsequent intramolecular cyclization. This strategy is a powerful tool for the synthesis of a diverse range of heterocyclic compounds, which are significant scaffolds in medicinal chemistry. acs.orgnih.gov Isothiocyanates are well-established precursors for heterocycles such as thiazoles, triazoles, and quinazolinones. nih.govresearchgate.net

A notable application of isothiocyanates in heterocyclic synthesis is the formation of the thiazolidin-2-imine core structure. acs.org This scaffold is typically accessed by reacting propargylamines with an isothiocyanate derivative. acs.orgresearchgate.net The reaction proceeds through an initial nucleophilic attack of the propargylamine's nitrogen atom on the isothiocyanate's carbon, forming a propargyl thiourea intermediate. This intermediate then undergoes an intramolecular cyclization to yield the final thiazolidin-2-imine product. acs.orgnih.gov

Recent advancements have led to the development of efficient one-pot, multicomponent strategies for synthesizing thiazolidin-2-imines. acs.orgnih.gov A novel copper-catalyzed reaction has been reported involving primary amines, ketones, terminal alkynes, and isothiocyanates. acs.orgacs.orgnih.gov This method avoids the pre-formation and isolation of the necessary propargylamine intermediates. nih.gov

In this process, a copper catalyst, such as Copper(II) chloride, first facilitates a coupling reaction between the primary amine, ketone, and terminal alkyne to generate a propargylamine in situ. nih.gov Subsequently, the isothiocyanate is added to the reaction mixture. The in situ-formed propargylamine then reacts with the isothiocyanate, and the resulting intermediate undergoes a copper-accelerated cyclization to form the desired thiazolidin-2-imine. nih.gov This one-pot approach is highly modular and provides a straightforward and sustainable route to these heterocyclic compounds in good to excellent yields. acs.orgacs.org

Table 1: Optimization of Copper Catalyst for One-Pot Thiazolidin-2-imine Synthesis

| Entry | Catalyst (mol %) | Yield (%) |

| 1 | CuCl (5) | 55 |

| 2 | CuCl2 (5) | 65 |

| 3 | CuI (5) | 61 |

| 4 | Cu(OTf)2 (5) | 48 |

| 5 | Cu(OAc)2 (5) | 35 |

This interactive table is based on representative data illustrating the effect of different copper catalysts on the reaction yield, with CuCl2 often showing superior performance in such syntheses.

Propargylamines are crucial building blocks for the synthesis of thiazolidin-2-imines. nih.govresearchgate.net The reaction sequence involves two key steps:

Nucleophilic Addition : The nitrogen atom of the propargylamine attacks the electrophilic carbon of the isothiocyanate. This forms a linear propargyl thiourea intermediate. acs.orgnih.gov

Intramolecular Cyclization : The thiourea intermediate then cyclizes. This cyclization can theoretically proceed via two pathways: a 5-exo-dig S-cyclization (where the sulfur atom attacks the alkyne) to form a thiazolidin-2-imine, or a 5-exo-dig N-cyclization (where the non-propargyl nitrogen attacks the alkyne) to form an imidazol-2-thione. acs.org

In practice, the reaction is highly chemo- and regioselective, favoring the S-cyclization pathway to exclusively yield the thiazolidin-2-imine product. acs.orgnih.gov The nature of the substituents on both the propargylamine and the isothiocyanate can be varied, allowing for the creation of a diverse library of thiazolidin-2-imine derivatives. acs.org

The proposed mechanism suggests that the copper catalyst partakes in both steps of the one-pot reaction. nih.gov After the propargylamine is formed, it reacts with the isothiocyanate to form the thiourea intermediate. The copper(I) catalyst then coordinates with the alkyne moiety of the thiourea, activating it for nucleophilic attack. DFT calculations have shown that the energy barrier for the 5-exo-dig S-cyclization pathway is significantly lower than that for the N-cyclization pathway. acs.orgresearchgate.netnih.gov This energetic preference strongly favors the formation of the sulfur-cyclized product, the thiazolidin-2-imine, explaining the high regioselectivity observed experimentally. acs.orgnih.gov The catalyst is regenerated at the end of the cycle, allowing the reaction to proceed with catalytic amounts of copper.

Cyclization Reactions Leading to Heterocyclic Systems

Synthesis of Fused Pyrimidines

This compound serves as a versatile building block in the synthesis of various fused pyrimidine (B1678525) systems. These reactions often proceed through cyclization or condensation pathways, leveraging the reactivity of the isothiocyanate group and the adjacent ester functionality.

[3+3], [4+2], and [5+1] Cyclization Processes

The construction of fused pyrimidine rings can be achieved through various cyclization strategies, including [3+3], [4+2], and [5+1] cycloadditions. While the literature provides broad overviews of these methods for pyrimidine synthesis in general, specific examples detailing the participation of this compound in each of these distinct cyclization processes to form fused pyrimidines are not extensively elaborated in the provided search results. These approaches are recognized as popular methods for creating thioxopyrimidines and their condensed analogs. researchgate.net

Domino Reactions

Domino reactions, which involve a cascade of intramolecular transformations, offer an efficient route to complex fused pyrimidines. researchgate.net While the concept of using domino reactions for pyrimidine synthesis is established, specific detailed examples of this compound as a key reactant in such sequences leading to fused pyrimidines are not explicitly detailed in the available search results. researchgate.netcore.ac.uk

Condensation with o-amino nitriles and o-amino esters

A significant application of this compound in the synthesis of fused pyrimidines involves its condensation with bifunctional nucleophiles like o-amino nitriles and o-amino esters. researchgate.net In these reactions, the isothiocyanate group acts as an electrophile, reacting with the amino group of the substrate. The adjacent ester group of the this compound then participates in a subsequent intramolecular cyclization, leading to the formation of the fused pyrimidine ring. researchgate.net For instance, the reaction of this compound with various o-amino nitriles or o-amino esters in pyridine results in the formation of the corresponding fused pyrimidine derivatives. researchgate.net

Formation of Thiazoles (e.g., 2-Methylthio-1,3-thiazoles)

This compound can be a precursor for the synthesis of thiazole (B1198619) derivatives, although the direct synthesis of 2-methylthio-1,3-thiazoles from this specific starting material is not explicitly detailed in the provided search results. The synthesis of 2-(methylthio)thiazole has been reported through other routes, such as the reaction of thiazole with n-BuLi and subsequent treatment with 1,2-dimethyldisulfane. chemicalbook.com

Synthesis of Thiohydantoins and Related Structures

This compound is a key reagent in the synthesis of thiohydantoin derivatives. Thiohydantoins are heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis often involves the reaction of an isothiocyanate with an amino acid or its ester.

Reaction with Carboxylic Acid Hydrazides

The reaction of isothiocyanates with carboxylic acid hydrazides is a known method for the synthesis of various heterocyclic compounds. For example, the reaction of organic thiocyanates with hydrazides can yield di-substituted thiosemicarbazides. ekb.eg Furthermore, the reaction of hydrazides with carbon disulfide in the presence of a base can lead to the formation of carbodithioate salts, which can be further cyclized. ekb.eg While these general reaction types are documented, specific examples detailing the reaction of this compound with carboxylic acid hydrazides to form thiohydantoin-related structures were not found in the provided search results.

Organocatalytic Enantioselective Tandem Aldol-Cyclization Reactions

The application of this compound in organocatalytic tandem reactions has been a subject of significant research, providing a pathway to enantiomerically enriched spirobicyclic thiocarbamates. nih.gov These reactions typically involve an initial aldol addition followed by an intramolecular cyclization. The process is often catalyzed by bifunctional organocatalysts, such as cinchona alkaloid-derived thioureas, which can activate both the nucleophile and the electrophile while controlling the stereochemical outcome through hydrogen bonding. nih.gov

In a key study, the reaction between isatin and various α-isothiocyanatoacetate derivatives was investigated using a quinidine thiourea catalyst. nih.gov When this compound was used, the reaction proceeded to give the desired spirobicyclic thiocarbamate product, although with modest stereoselectivity. nih.gov The study found that modifying the ester group to a more sterically demanding oxazolidinone imide group dramatically improved both the reaction rate and the stereocontrol. nih.gov

| α-Isothiocyanatoacetate Derivative | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| This compound | Spirobicyclic Thiocarbamate | 65 | 56:44 | 35 |

| 3-(2-Isothiocyanatoacetyl)oxazolidin-2-one | Spirobicyclic Thiocarbamate | 90 | Not Reported | 75 |

| 3-(2-Isothiocyanatoacetyl)-4,4-dimethyloxazolidin-2-one | Spirobicyclic Thiocarbamate | Not Reported | 78:22 | 88 |

The proposed mechanism suggests that the tertiary amine of the catalyst deprotonates the α-carbon of the isothiocyanatoacetate, forming an enolate. This enolate is associated with the catalyst through ionic interactions, while the thiourea moiety of the catalyst activates the carbonyl compound (e.g., isatin) via hydrogen bonding, directing the nucleophilic attack. nih.gov

Reactions with Activated Carbonyl Compounds (e.g., Isatins, α-Ketolactones, 1,2-Diones)

The tandem aldol-cyclization reaction has been successfully applied to a range of activated carbonyl compounds using an optimized α-isothiocyanato imide derivative. nih.gov Isatins, which are cyclic α-ketoamides, serve as excellent substrates, leading to the formation of spiro[indoline-3,5'-oxazolidin]-2-one derivatives. nih.gov

The reaction is not limited to isatins. Other activated carbonyls, such as camphor-derived α-ketolactone and 1,2-cyclohexanedione, also participate in this transformation. The reaction with the α-ketolactone yielded the corresponding spirobicyclic thiocarbamate in high yield and with excellent stereoselectivity. nih.gov While the reaction with 1,2-cyclohexanedione resulted in a lower yield and moderate diastereoselectivity, the enantioselectivity for the major product remained high. nih.gov

Stereocontrol and Diastereoselectivity in Spirobicyclic Thiocarbamate Synthesis

Stereocontrol is a critical aspect of these tandem reactions. The choice of catalyst and the structure of the α-isothiocyanatoacetate derivative are crucial for achieving high diastereoselectivity and enantioselectivity. nih.govnih.gov As demonstrated in the reaction with isatin, using this compound resulted in low diastereomeric ratio (56:44 dr) and enantiomeric excess (35% ee). nih.gov

By replacing the methyl ester with a 4,4-dimethyloxazolidin-2-one imide group, the stereochemical outcome was significantly improved, affording the product with a 78:22 dr and 88% ee under the same initial conditions. nih.gov Further optimization of the catalyst and reaction conditions allowed for the synthesis of various spirobicyclic thiocarbamates with excellent yields, diastereoselectivities (up to 92:8 dr), and enantioselectivities (up to 94% ee). nih.gov This high degree of stereocontrol highlights the effectiveness of bifunctional thiourea organocatalysis in complex molecule synthesis. nih.gov

| Activated Carbonyl | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Isatin | High | up to 92:8 | up to 94 |

| α-Ketolactone | 92 | 92:8 | 94 |

| 1,2-Cyclohexanedione | 51 | 65:35 | 90 |

Electrophilic Reactions

The isothiocyanate functional group (-N=C=S) in this compound contains an electrophilic carbon atom. This carbon is susceptible to attack by a variety of nucleophiles. Common reactions involve the addition of amines, alcohols, or thiols to the C=S double bond. For instance, the reaction with primary or secondary amines leads to the formation of thiourea derivatives. This reactivity is a cornerstone of the synthetic utility of isothiocyanates, allowing for their conversion into a wide range of other functional groups and heterocyclic systems.

Catalytic Transformations Involving this compound

Catalysis is essential for controlling the reactivity and selectivity of reactions involving this compound. As discussed, organocatalysis plays a key role in asymmetric transformations. nih.gov Additionally, Lewis acid catalysis can be employed to activate the molecule for various transformations.

Lewis Acid Catalysis

Lewis acids can significantly influence the reactivity of this compound by coordinating with its Lewis basic sites. The molecule possesses two primary sites for Lewis acid interaction: the oxygen atom of the ester carbonyl group and the nitrogen or sulfur atoms of the isothiocyanate group.

Coordination of a Lewis acid (e.g., EtAlCl₂, TiCl₄, SnCl₄) to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. brandeis.edu Similarly, coordination to the isothiocyanate group can activate it towards addition reactions. This activation is a fundamental principle in many catalyzed reactions, including aldol, ene, and cycloaddition reactions, often leading to enhanced reaction rates and controlled selectivity. rsc.orgresearchgate.net While specific studies focusing solely on Lewis acid catalysis with this compound are not extensively detailed in the searched literature, the principles of Lewis acid activation of esters and related substrates are well-established. brandeis.edu

Lewis Base Catalysis

Lewis bases can catalyze reactions involving isothiocyanates by activating the isothiocyanate group towards nucleophilic attack. A common Lewis base used in such transformations is 1,4-diazabicyclo[2.2.2]octane (DABCO). While specific studies on the Lewis base-catalyzed reactions of this compound are not extensively documented, the general mechanism can be inferred from reactions with other isothiocyanates.

One notable example is the DABCO-catalyzed reaction of 2-naphthols with aryl isothiocyanates, which leads to the formation of 2-iminonaphtho[2,1-e] acs.orgnih.govoxathioles acs.orgnih.gov. In this type of reaction, DABCO is believed to act as a nucleophilic catalyst, activating the isothiocyanate.

A plausible mechanism for a DABCO-catalyzed reaction involving this compound and a generic nucleophile (Nu-H) can be proposed. Initially, the Lewis base (DABCO) attacks the electrophilic carbon of the isothiocyanate group in this compound. This forms a reactive zwitterionic intermediate. This intermediate is more susceptible to nucleophilic attack than the starting isothiocyanate. The nucleophile (Nu-H) then adds to the activated isothiocyanate, followed by a proton transfer and elimination of the DABCO catalyst to yield the final product and regenerate the catalyst.

Interactive Data Table: Representative Lewis Base Catalyzed Reaction of Isothiocyanates

The following table outlines the reaction conditions for a DABCO-catalyzed reaction of an aryl isothiocyanate with 2-naphthol, which serves as a model for the reactivity of isothiocyanates in the presence of Lewis bases acs.orgnih.gov.

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) |

| DABCO | 2-Naphthol | Phenyl isothiocyanate | DMSO | 120 | 85 |

| DABCO | 2-Naphthol | 4-Chlorophenyl isothiocyanate | DMSO | 120 | 82 |

| DABCO | 2-Naphthol | 4-Methoxyphenyl isothiocyanate | DMSO | 120 | 88 |

Transition Metal Catalysis (e.g., Copper Catalysis)

Transition metals, particularly copper, have been shown to be effective catalysts for reactions involving isothiocyanates, leading to the synthesis of various heterocyclic compounds. A significant application is the copper-catalyzed coupling of oxime acetates with isothiocyanates to afford 2-aminothiazoles. This reaction proceeds under mild conditions and demonstrates good functional group tolerance nih.gov.

The proposed mechanism for this copper-catalyzed reaction involves several key steps. Initially, the copper(I) catalyst reacts with the oxime acetate (B1210297) to generate a copper(II) species and an iminyl radical. This radical species then undergoes a cyclization with the isothiocyanate. The resulting intermediate then undergoes further transformations, including C-S and C-N bond formations, ultimately leading to the 2-aminothiazole product. The oxime acetate serves not only as a reactant but also as an internal oxidant in this process nih.gov.

While studies may not exclusively use this compound, the reaction is shown to be effective for a range of isothiocyanates with diverse substituents, including those with alkyl groups. This suggests that this compound would be a viable substrate for this transformation.

Interactive Data Table: Copper-Catalyzed Synthesis of 2-Aminothiazoles from Isothiocyanates and Oxime Acetates

The table below presents typical reaction conditions and yields for the copper-catalyzed synthesis of 2-aminothiazoles from various isothiocyanates and oxime acetates, illustrating the general applicability of this method nih.gov.

| Copper Catalyst | Oxime Acetate | Isothiocyanate | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | Acetophenone oxime acetate | Phenyl isothiocyanate | Cs2CO3 | Toluene | 105 | 84 |

| CuI | 4-Methylacetophenone oxime acetate | Benzyl isothiocyanate | Cs2CO3 | Toluene | 105 | 78 |

| CuI | Propiophenone oxime acetate | Ethyl isothiocyanate | Cs2CO3 | Toluene | 105 | 75 |

Applications of Methyl 2 Isothiocyanatoacetate in Synthetic Chemistry

Precursor for Complex Heterocyclic Compounds

Methyl 2-isothiocyanatoacetate is a pivotal precursor in the synthesis of diverse and complex heterocyclic compounds. Its utility stems from the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles to form new carbon-heteroatom bonds. This reactivity has been extensively exploited in the construction of various heterocyclic rings.

One common application involves its reaction with compounds containing amino groups. For instance, it has been used as an electrophilic reagent in reactions with various o-amino nitriles and o-amino esters to produce condensed pyrimidine (B1678525) derivatives. nih.gov The isothiocyanate group can also participate in cyclization reactions, leading to the formation of fused heterocyclic systems. For example, its interaction with 2-amino-4,5-dimethylfuran-3-carbonitrile (B177300) results in a cyclization involving the acetate (B1210297) chain, yielding a furo[3,2-e]imidazo[1,2-c]pyrimidin-2(3H)-one derivative. nih.gov

Furthermore, this compound is employed in [4+2] heterocyclization reactions for the synthesis of annulated pyrimidine systems. nih.gov The versatility of this reagent is also demonstrated in its use for synthesizing pyrazolo[1,5-c]quinazoline-5(6H)-thione from an aniline (B41778) derivative, proceeding with a quantitative yield. nih.gov The resulting thione can be further functionalized, for instance, by alkylation with methyl iodide to produce an S-methyl derivative that can be utilized in subsequent reactions with amines. nih.gov

The reactivity of the isothiocyanate group also allows for its use in the synthesis of thiophene, thiazoline, and thiazolidinone derivatives. researchgate.net For example, it can react with active methylene (B1212753) compounds in the presence of a base to form intermediate potassium sulfide (B99878) salts, which can then undergo heterocyclization with α-halocarbonyl compounds. researchgate.net

Role in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. This compound, with its dual functional groups, is a valuable component in such reactions.

While direct examples of this compound in MCRs are not extensively detailed in the provided search results, the general reactivity of isothiocyanates is well-established in this area. Isothiocyanates are known to be versatile reagents in the synthesis of biologically active heterocyclic compounds through MCRs. researchgate.net For instance, the isothiocyanate functionality can react with a nucleophile, while the ester group can participate in a subsequent cyclization step, all within a one-pot reaction sequence.

Pseudo-multicomponent reactions, which involve the sequential addition of reagents, also highlight the potential utility of isothiocyanates. nih.gov These reactions often involve domino sequences such as Knoevenagel condensation followed by a Michael addition, where an isothiocyanate could act as a key building block. nih.gov The ability of isothiocyanates to participate in such sequential transformations underscores their potential as valuable components in the design of novel MCRs for the efficient synthesis of complex molecular architectures.

Building Block in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry due to its ability to participate in the synthesis of various heterocyclic scaffolds that are known to possess a wide range of biological activities. researchgate.net The isothiocyanate group is a key pharmacophore in some compounds and also provides a reactive handle for the construction of more complex molecules.

A biological scaffold is a framework that can be used to create new, functional tissues. nih.govmdpi.com In medicinal chemistry, a "scaffold" refers to the core chemical structure of a molecule that can be decorated with different functional groups to create a library of compounds for biological screening. This compound is utilized in the synthesis of various scaffolds that have shown promise as therapeutic agents.

The isothiocyanate moiety is a versatile functional group that can be transformed into a variety of heterocyclic systems. rsc.org This versatility allows for the generation of diverse molecular architectures, which is a key aspect of diversity-oriented synthesis (DOS) in drug discovery. rsc.org The ability to construct libraries of compounds based on a common scaffold derived from this compound is a powerful tool for identifying new drug candidates.

Thiazole (B1198619) and thiazolidine (B150603) rings are important structural motifs found in a large number of biologically active compounds, including antimicrobial and anticancer agents. nih.govmdpi.come3s-conferences.org this compound can serve as a precursor for the synthesis of these heterocyclic systems.

The synthesis of thiazole derivatives often involves the reaction of a compound containing a thiourea (B124793) or thioamide group with an α-haloketone, a process known as the Hantzsch thiazole synthesis. bepls.com While this compound does not directly contain a thioamide group, it can be readily converted into one. For example, reaction with an amine would yield a thiourea, which could then be used in a Hantzsch-type reaction.

Thiazolidine derivatives can be synthesized through the condensation of a compound containing a thiol group and an amine with a carbonyl compound. nih.gov The isothiocyanate group of this compound can react with a compound containing both a thiol and an amine, such as cysteine, to form a thiazolidine ring. The resulting thiazolidine can then be further modified. For example, thiazolidine-2,4-diones, a class of compounds with various biological activities, can be synthesized from thiourea and chloroacetic acid. ekb.eg

| Compound Class | Synthetic Precursor | Key Reaction Type | Biological Relevance |

| Thiazole Derivatives | Thiourea/Thioamide | Hantzsch Synthesis | Antimicrobial, Anticancer nih.govmdpi.com |

| Thiazolidine Derivatives | Cysteine, Thiourea | Condensation/Cyclization | Antifungal, Antidiabetic nih.govekb.egnih.gov |

Pyrimidine derivatives are another class of heterocyclic compounds with significant biological and pharmaceutical importance, exhibiting activities such as antimicrobial, antioxidant, and anticancer effects. mdpi.com this compound is a useful reagent for the synthesis of various pyrimidine-based structures.

As mentioned earlier, this compound can react with o-amino nitriles and o-amino esters to form condensed pyrimidine systems. nih.gov This approach allows for the construction of bicyclic and polycyclic pyrimidine derivatives. The reaction of isothiocyanates with compounds containing an amino group and another nucleophilic center is a common strategy for building the pyrimidine ring.

For instance, the reaction of an isothiocyanate with a β-enaminone can lead to the formation of a pyrimidine-2-thione. This thione can then be further functionalized. The versatility of isothiocyanates in pyrimidine synthesis allows for the creation of a wide range of substituted derivatives, which is crucial for structure-activity relationship (SAR) studies in drug discovery. frontiersin.org

| Starting Material | Reagent | Resulting Heterocycle | Reference |

| o-amino nitriles | This compound | Condensed Pyrimidines | nih.gov |

| o-amino ester | This compound | Condensed Pyrimidines | nih.gov |

| Aniline derivative | This compound | Pyrazolo[1,5-c]quinazoline-5(6H)-thione | nih.gov |

| β-enaminone | Isothiocyanate | Pyrimidine-2-thione | General Knowledge |

Synthesis of Biologically Active Scaffolds

Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds known for their diverse biological activities. The synthesis of thiosemicarbazone derivatives often proceeds through the formation of a thiosemicarbazide (B42300) intermediate. Isothiocyanates, such as this compound, are key precursors in the synthesis of these intermediates.

The general synthetic route involves the reaction of an isothiocyanate with a hydrazine (B178648) derivative. In the context of this compound, the isothiocyanate group readily reacts with the nucleophilic nitrogen of a hydrazine to form a thiosemicarbazide. This reaction is a common and efficient method for creating the core thiosemicarbazide structure.

Cyclonucleosides

This compound has been utilized in the synthesis of modified nucleosides, specifically in the formation of bicyclic cyclonucleoside analogues. In a notable example, 5′-O-trityl-2,2′-O-cyclouridine was treated with this compound in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This reaction resulted in the formation of a bicyclic nucleoside featuring a novel tetrahydrofuro[3,4-d]-oxazole-2(3H)-thione heterocyclic ring.

The reaction proceeds through the nucleophilic attack of the N3-anion of the uridine (B1682114) base (generated by DBU) on the carbon atom of the isothiocyanate group of this compound. This is followed by an intramolecular cyclization involving the 2'-oxygen of the cyclouridine. The resulting bicyclic compound can then undergo further transformations. For instance, treatment with sodium hydroxide (B78521) can lead to the cleavage of the newly formed oxazole (B20620) ring and hydrolysis of the methyl ester, yielding a trityl-protected 2'-amino-2'-deoxyriboside derivative. nih.gov This synthetic strategy demonstrates the utility of this compound in introducing novel structural motifs into nucleoside chemistry, which is crucial for the development of new antiviral and anticancer agents.

Development of Potential Therapeutic Agents

The isothiocyanate functional group is a well-known pharmacophore present in numerous compounds with a wide range of biological activities. This compound, as a readily available isothiocyanate-containing building block, serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Anticancer Agents

While direct studies on the anticancer activity of this compound are limited, its structural relative, methyl 2-isothiocyanatobenzoate, has been used to synthesize novel quinazoline (B50416) derivatives. nih.gov These derivatives have been evaluated for their in vitro anticancer activity against the human liver cancer cell line (HEPG2), with some compounds exhibiting interesting cytotoxic activity. nih.gov This suggests that the isothiocyanate moiety, in general, is a key feature for conferring anticancer properties, and this compound can be a valuable precursor for creating new anticancer drug candidates. The broader class of isothiocyanates has been extensively studied for their cancer-preventive and therapeutic effects. nih.gov

Antimicrobial and Antifungal Agents

The isothiocyanate group is known to exhibit antimicrobial and antifungal properties. While specific studies focusing on this compound are not prominent in the literature, the general class of isothiocyanates has demonstrated activity against various pathogens. For example, isothiocyanate derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Furthermore, the thiosemicarbazide and thiosemicarbazone derivatives, which can be synthesized from isothiocyanates like this compound, are well-documented for their potent antimicrobial and antifungal activities. mdpi.com These compounds have been shown to be effective against a range of bacterial and fungal strains, including Mycobacterium tuberculosis. mdpi.com

Antiviral Agents

The development of novel antiviral agents is a critical area of medicinal chemistry. Nucleoside analogues are a cornerstone of antiviral therapy. As demonstrated in the synthesis of cyclonucleosides, this compound can be used to modify the structure of nucleosides. nih.gov Such modifications are crucial for developing new drugs that can overcome resistance and improve efficacy against viral infections. While direct antiviral testing of derivatives synthesized from this compound is not extensively reported, its role as a synthon for modifying nucleosides highlights its potential in this therapeutic area.

Neurodegenerative Disease Research

Research into treatments for neurodegenerative diseases is ongoing, with a focus on developing compounds that can protect neurons from damage. Isothiocyanates, as a class of compounds, have been investigated for their neuroprotective effects. While there is no direct evidence of this compound being used in neurodegenerative disease research, its potential to serve as a scaffold for the synthesis of novel heterocyclic compounds could be of interest in this field. The synthesis of compounds that can modulate biological pathways involved in neurodegeneration is a key strategy, and versatile building blocks like this compound are valuable tools for medicinal chemists.

Applications in Agrochemicals

The isothiocyanate functional group is a key reactive moiety that allows for the synthesis of diverse heterocyclic structures valuable in agrochemical research. While direct applications of this compound in commercial agrochemicals are not extensively documented, its role as a precursor in the synthesis of compounds with herbicidal and fungicidal activity has been investigated.

Herbicidal Applications

Research has demonstrated the synthesis of novel substituted pyrazole (B372694) aminopropylisothiocyanates that exhibit significant herbicidal activity. nih.govmdpi.com While the specific isothiocyanate precursor used in the highlighted study was not this compound, the synthetic strategy showcases a pathway where a similar isothiocyanate could be employed. The general method involves the reaction of a substituted pyrazole with an appropriate isothiocyanate to introduce the toxophoric isothiocyanate group, which is believed to contribute to the herbicidal effect by inhibiting seed germination in various weeds. mdpi.com

One study detailed the synthesis of a series of substituted pyrazole isothiocyanates and evaluated their herbicidal effects against several common weeds. mdpi.com The results indicated that certain derivatives displayed good herbicidal activities. For instance, two compounds, designated as 3-1 and 3-7 in the study, were identified as potential lead compounds for the development of new herbicides. nih.govmdpi.com

Table 1: Herbicidal Activity of Selected Pyrazole Isothiocyanate Derivatives mdpi.com

| Compound ID | Target Weed Species | EC₅₀ (µg/mL) |

|---|---|---|

| 3-1 | Echinochloa crusgalli L. | 64.32 |

| Cyperus iria L. | 65.83 | |

| Dactylis glomerata L. | 62.42 | |

| Trifolium repens L. | 67.72 | |

| 3-7 | Echinochloa crusgalli L. | 65.33 |

| Cyperus iria L. | 64.90 | |

| Dactylis glomerata L. | 59.41 | |

| Trifolium repens L. | 67.41 |

Fungicidal Applications

The synthesis of 1,2,4-triazole (B32235) derivatives, a class of compounds well-known for their fungicidal properties, can be achieved using isothiocyanate precursors. Although direct synthesis from this compound is not explicitly detailed in the available research, the general synthetic routes for 1,2,4-triazole-3-thiones often involve the cyclization of thiosemicarbazide derivatives, which can be formed from the reaction of isothiocyanates with hydrazines. zsmu.edu.ua These triazole compounds are of significant interest in agrochemical development. mdpi.comnih.govnih.gov

The versatility of isothiocyanates in the synthesis of various heterocyclic compounds, including thiazoles and other sulfur-containing rings, suggests their potential in creating novel fungicidal agents. jocpr.com The ability to introduce a variety of substituents through the use of different isothiocyanate precursors allows for the fine-tuning of the biological activity of the resulting compounds.

Computational Studies and Theoretical Chemistry of Methyl 2 Isothiocyanatoacetate

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to elucidate reaction mechanisms, calculate thermodynamic properties, and predict reactivity. For the isothiocyanate functional group present in Methyl 2-isothiocyanatoacetate, DFT studies can explore various reaction pathways.

Research on isothiocyanates often focuses on their antioxidant properties and cycloaddition reactions. DFT calculations are instrumental in determining the feasibility of different mechanistic pathways, such as Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF), which are central to antioxidant activity. researchgate.net For instance, studies on various isothiocyanates have used DFT to calculate bond dissociation enthalpy (BDE), ionization energy (IE), and electron affinity (EA) to assess their potential to scavenge free radicals. researchgate.net The isothiocyanate group's reactivity in cycloaddition reactions has also been investigated, with DFT being used to calculate activation barriers and reaction energies, thereby predicting the most likely reaction pathway. researchgate.net

These computational approaches allow chemists to understand how the electronic properties of the isothiocyanate group, influenced by the adjacent acetate (B1210297) moiety, govern its chemical behavior in different reaction environments.

| Reaction Mechanism Type | Description | Computational Parameters Investigated |

| Hydrogen Atom Transfer (HAT) | A radical abstracts a hydrogen atom from the isothiocyanate compound. | Bond Dissociation Enthalpy (BDE) |

| Single Electron Transfer (SET) | The isothiocyanate compound donates an electron to a radical or other species. | Ionization Energy (IE), Electron Affinity (EA) |

| Radical Adduct Formation (RAF) | A radical species adds directly to the isothiocyanate functional group. | Reaction Gibbs Free Energy, Activation Energy |

| Cycloaddition Reactions | The isothiocyanate participates in the formation of a cyclic product. | Transition State Geometries, Activation Barriers |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target. Isothiocyanates, as a class, are known to interact with various proteins, often through covalent modification of cysteine residues. nih.govresearchgate.net

For this compound, docking simulations can be employed to predict its binding affinity and mode of interaction with various protein targets. Studies on other isothiocyanates have identified several potential protein targets where the electrophilic carbon atom of the -N=C=S group is susceptible to nucleophilic attack by amino acid residues like cysteine. researchgate.netnih.gov Computational docking studies have explored isothiocyanates as inhibitors of targets such as tubulin, histone deacetylases (HDACs), and proteasomal cysteine deubiquitinases. nih.govnih.govnih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and can guide the design of more potent and selective analogs.

| Potential Protein Target | Biological Role | Key Interacting Residue (Typical) |

| Tubulin | Cytoskeletal protein, crucial for cell division. | Cysteine |

| Proteasomal Deubiquitinases (e.g., USP14, UCHL5) | Regulate protein degradation via the ubiquitin-proteasome system. nih.gov | Cysteine, Histidine, Aspartate (catalytic triad) nih.gov |

| Histone Deacetylases (HDACs) | Enzymes that regulate gene expression by removing acetyl groups from histones. nih.gov | Zinc-coordinating residues in the active site |

| Cyclooxygenase-2 (COX-2) | Enzyme involved in inflammation pathways. nih.gov | Serine, Tyrosine |

| Macrophage Migration Inhibitory Factor (MIF) | A proinflammatory cytokine involved in tumorigenesis. nih.gov | Proline (N-terminal catalytic residue) |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

The evaluation of a compound's ADMET properties is a critical step in the development of new therapeutic agents, as poor pharmacokinetics and toxicity are major causes of drug failure. nih.govmdpi.com In silico tools provide a rapid and cost-effective means to predict the ADMET profile of a molecule like this compound at an early stage of research. nih.gov

These predictive models use the chemical structure of a compound to estimate various physicochemical and pharmacokinetic parameters. For isothiocyanates, computational ADMET studies often evaluate properties such as oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (which are crucial for metabolism), and potential toxicities. nih.govbenthamdirect.com For example, predictions can suggest whether a compound is likely to be well-absorbed by the intestine, if it might inhibit key metabolic enzymes, or if it has the potential for mutagenicity. This information is vital for prioritizing candidates for further experimental testing.

Below is a table of representative ADMET parameters that are commonly predicted for organic molecules like this compound.

| Parameter | Description | Significance |

| Human Intestinal Absorption (HIA) | The predicted percentage of the compound absorbed from the human gut. | Indicates potential for oral bioavailability. |

| Caco-2 Permeability | A model for predicting intestinal permeability based on cultured human colon adenocarcinoma cells. | High permeability suggests good absorption across the gut wall. |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross the BBB to enter the central nervous system. | Important for CNS-targeting drugs; undesirable for others. |

| CYP450 Inhibition | Predicts if the compound inhibits major cytochrome P450 metabolic enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to adverse drug-drug interactions. |

| hERG Inhibition | Predicts inhibition of the human Ether-à-go-go-Related Gene potassium channel. | A key indicator for potential cardiotoxicity. |

| Ames Mutagenicity | Predicts the mutagenic potential of a compound. | A critical early screen for potential carcinogenicity. |

| Maximum Tolerated Dose (Human) | An estimation of the highest dose that will not cause unacceptable toxicity. | Guides initial safety assessments. |

Kinetic and Spectroscopic Computational Analysis

Computational methods are also employed to predict and analyze kinetic and spectroscopic data. These predictions can be correlated with experimental results to confirm molecular structures and understand dynamic processes.

Spectroscopic Analysis: DFT calculations are highly effective for predicting the spectroscopic signatures of molecules. For this compound, one can compute its infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govmdpi.com The calculated vibrational frequencies in the IR spectrum can be compared to experimental data, such as that available in the NIST WebBook, to assign specific peaks to molecular motions. nist.gov Similarly, DFT can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, which is invaluable for structural elucidation and confirming the identity of a synthesized compound. mdpi.comrsc.org

Kinetic Analysis: While detailed kinetic simulations for specific reactions of this compound are not widely published, computational chemistry offers tools to study reaction kinetics. By mapping the potential energy surface of a reaction, DFT can be used to calculate activation energies (Ea) and pre-exponential factors (A). These parameters can then be used in transition state theory to estimate reaction rate constants. Such analyses provide a deeper understanding of why a reaction proceeds at a certain speed and can help in optimizing reaction conditions. mdpi.commdpi.com

| Methodology | Application to this compound | Information Gained |

| DFT-based IR Spectrum Calculation | Prediction of vibrational frequencies and intensities. | Assignment of experimental IR peaks to specific bond stretches and bends. |

| DFT-GIAO NMR Chemical Shift Calculation | Prediction of ¹H and ¹³C chemical shifts. mdpi.com | Structural confirmation and assignment of NMR signals. |

| Transition State Theory Calculations | Determination of activation energies from the computed potential energy surface. | Estimation of reaction rate constants and understanding of kinetic favorability. |

Studies on Stereochemical Control

When a molecule contains a stereocenter, controlling the stereochemical outcome of a reaction is a primary goal of synthetic chemistry. This compound is derived from glycine (B1666218) and is achiral. However, its analogs derived from other amino acids, such as (S)-methyl 2-isothiocyanatopropanoate from L-alanine, are chiral. mdpi.com

Computational studies play a significant role in understanding and predicting stereoselectivity. rsc.org By calculating the transition state energies for pathways leading to different stereoisomers, chemists can predict which product will be favored. For reactions involving chiral isothiocyanates, computational models can help explain the origins of stereochemical control, such as steric hindrance or specific electronic interactions in the transition state.

Furthermore, isothiocyanates have been recognized as useful chromophores for stereochemical studies using techniques like circular dichroism (CD) spectroscopy. researchgate.net Computational methods can be used to predict CD spectra, providing a powerful link between a molecule's absolute configuration and its experimental spectroscopic data. This synergy between computation and experiment is crucial for confirming the stereochemical integrity of products in asymmetric synthesis. mdpi.com

Q & A

Q. How is Methyl 2-isothiocyanatoacetate utilized in synthesizing heterocyclic compounds, and what methodological considerations are critical?

this compound acts as an electrophilic reagent in cyclocondensation reactions with o-amino nitriles or esters to form condensed pyrimidine derivatives. For example, reactions with 2-amino-4,5-dimethylfuran-3-carbonitrile (19) require careful control of reaction conditions (e.g., solvent polarity, temperature) to direct cyclization pathways. The acetate chain in this compound can participate in cyclization, leading to products like 8,9-dimethyl-5-thioxo-5,6-dihydrofuroimidazopyrimidinone (24). Key steps include dropwise addition of reagents and purification via flash column chromatography using hexane-ethyl acetate mixtures .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Although specific safety data for this compound is limited, analogous isothiocyanates (e.g., methyl isothiocyanate) highlight risks of dermal absorption and respiratory irritation. Key precautions include:

- Use of fume hoods and personal protective equipment (nitrile gloves, lab coats).

- Immediate decontamination of spills with sodium bicarbonate solution.

- Storage in airtight containers away from nucleophiles (amines, alcohols). Workplace exposure limits may not be established, but adherence to OSHA guidelines (e.g., air sampling, medical surveillance) is advised .

Q. What purification strategies are effective for isolating reaction products involving this compound?

Purification often involves sequential liquid-liquid extraction (e.g., washing with saturated NaHCO₃ to remove acidic byproducts) followed by flash chromatography. For example, hexane-ethyl acetate (2:1) is used as an eluent to isolate thiadiazole or pyrimidine derivatives. Anhydrous Na₂SO₄ is recommended for drying organic layers prior to solvent removal under reduced pressure .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound with thermally sensitive nucleophiles?

Optimization involves:

- Temperature control : Room-temperature reactions minimize decomposition of labile nucleophiles (e.g., hydrazine derivatives).

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilicity of the isothiocyanate group.

- Stoichiometry : Excess this compound (1.2–1.5 equivalents) ensures complete conversion of binucleophiles. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. What analytical techniques are most effective for characterizing derivatives synthesized from this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies regioselectivity in cyclization products (e.g., distinguishing thioxo vs. oxo groups in pyrimidines).

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolves structural ambiguities in complex heterocycles (e.g., fused imidazopyrimidines).

- HPLC-PDA : Quantifies purity and detects trace byproducts .

Q. How do ester group variations (methyl vs. ethyl/tert-butyl) in isothiocyanatoacetates influence reactivity and product selectivity?

Methyl esters generally exhibit higher electrophilicity due to reduced steric hindrance compared to bulkier tert-butyl analogs. Ethyl esters balance reactivity and stability, often yielding higher-purity products in nucleophilic substitutions. For example, tert-butyl 2-isothiocyanatoacetate (CAS 58511-02-7) may require acidic conditions for ester deprotection, complicating one-pot syntheses .

Q. What strategies mitigate unexpected cyclization pathways when using this compound in multi-step syntheses?

Unplanned cyclization (e.g., acetate chain participation) is addressed by:

- Protecting group chemistry : Temporarily blocking reactive sites (e.g., silylation of hydroxyl groups).

- Solvent polarity adjustment : Less polar solvents (toluene, dichloromethane) disfavor intermolecular cyclization.

- Kinetic control : Short reaction times and low temperatures suppress thermodynamically favored side reactions. Computational modeling (DFT) can predict favorable transition states to guide experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.